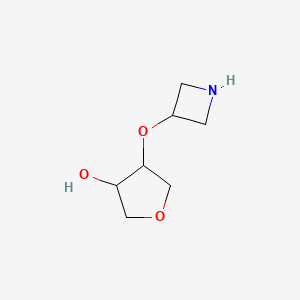![molecular formula C9H8Cl2N4 B13069125 2-[(3,4-Dichlorophenyl)methyl]-2H-1,2,3-triazol-4-amine](/img/structure/B13069125.png)
2-[(3,4-Dichlorophenyl)methyl]-2H-1,2,3-triazol-4-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(3,4-Dichlorophenyl)methyl]-2H-1,2,3-triazol-4-amine is a chemical compound that belongs to the class of triazole derivatives. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is characterized by the presence of a dichlorophenyl group attached to the triazole ring, which imparts unique chemical and biological properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3,4-Dichlorophenyl)methyl]-2H-1,2,3-triazol-4-amine typically involves the cycloaddition reaction between an azide and an alkyne, known as the Huisgen 1,3-dipolar cycloaddition or “click chemistry.” The reaction is catalyzed by copper(I) ions and proceeds under mild conditions, often in the presence of a base such as sodium ascorbate. The reaction can be summarized as follows:
Preparation of Azide: The azide precursor is synthesized by reacting 3,4-dichlorobenzyl chloride with sodium azide in an organic solvent like dimethylformamide (DMF).
Cycloaddition Reaction: The azide is then reacted with an alkyne in the presence of a copper(I) catalyst to form the triazole ring.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance reaction efficiency and yield. Continuous flow microreactors can be used to precisely control reaction conditions such as temperature, pressure, and residence time, leading to higher yields and reduced by-products.
Analyse Chemischer Reaktionen
Types of Reactions
2-[(3,4-Dichlorophenyl)methyl]-2H-1,2,3-triazol-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The triazole ring can undergo nucleophilic substitution reactions, where nucleophiles replace one of the substituents on the ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding triazole oxides.
Reduction: Formation of reduced triazole derivatives.
Substitution: Formation of substituted triazole compounds with various functional groups.
Wissenschaftliche Forschungsanwendungen
2-[(3,4-Dichlorophenyl)methyl]-2H-1,2,3-triazol-4-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its potential therapeutic properties, including anticancer and anti-inflammatory activities.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Wirkmechanismus
The mechanism of action of 2-[(3,4-Dichlorophenyl)methyl]-2H-1,2,3-triazol-4-amine involves its interaction with specific molecular targets. The compound can inhibit enzymes or receptors by binding to their active sites, thereby blocking their activity. For example, it may inhibit kinases involved in cell signaling pathways, leading to the suppression of cell proliferation in cancer cells.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,4-Dichlorophenethylamine: Shares the dichlorophenyl group but differs in the amine structure.
N-(2,4-Dichlorophenyl)-2-[6-methyl-2,4-dioxo-3-(thietan-3-yl)-1,2,3,4-tetrahydropyrimidin-1-yl]acetamide: Contains a dichlorophenyl group and a different heterocyclic ring.
Uniqueness
2-[(3,4-Dichlorophenyl)methyl]-2H-1,2,3-triazol-4-amine is unique due to its triazole ring structure, which imparts distinct chemical reactivity and biological activity. The presence of the dichlorophenyl group enhances its lipophilicity and potential interactions with biological targets.
Eigenschaften
Molekularformel |
C9H8Cl2N4 |
|---|---|
Molekulargewicht |
243.09 g/mol |
IUPAC-Name |
2-[(3,4-dichlorophenyl)methyl]triazol-4-amine |
InChI |
InChI=1S/C9H8Cl2N4/c10-7-2-1-6(3-8(7)11)5-15-13-4-9(12)14-15/h1-4H,5H2,(H2,12,14) |
InChI-Schlüssel |
WERXQYSNCYOIDT-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1CN2N=CC(=N2)N)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


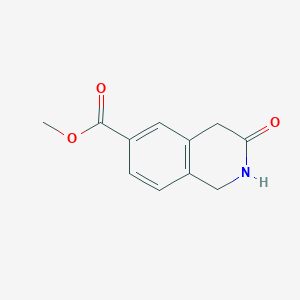
![ethyl 2-[3-(4-tert-butylphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-6-yl]acetate](/img/structure/B13069051.png)
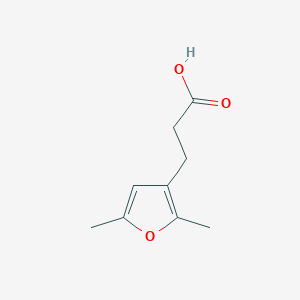
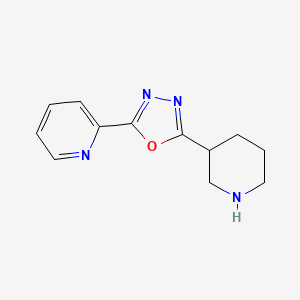
![3-[(3,4-Dimethylcyclohexyl)oxy]azetidine](/img/structure/B13069065.png)
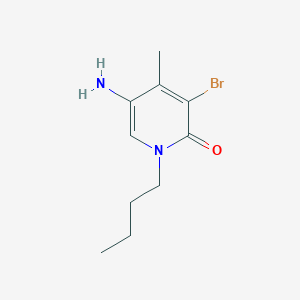

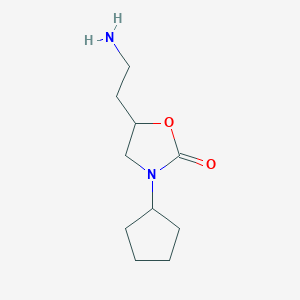
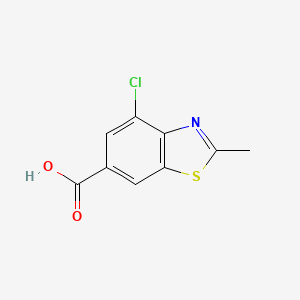
![1-[(Oxan-4-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B13069102.png)
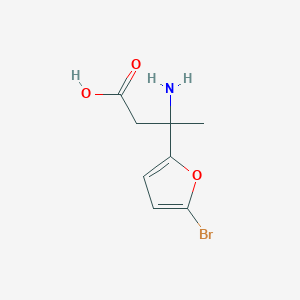
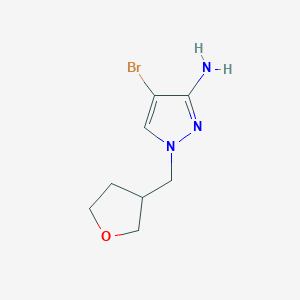
![[3-(Propan-2-yl)-1,2,4-oxadiazol-5-yl]methanethiol](/img/structure/B13069128.png)
